N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide
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Overview
Description
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide is a chemical compound with a complex structure that includes a dimethylsulfamoyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide typically involves multiple steps. One common approach is to start with the appropriate dimethylphenyl precursor, which undergoes sulfonation to introduce the dimethylsulfamoyl group. This is followed by a reaction with prop-2-enamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound .
Scientific Research Applications
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The pathways involved often include inhibition or activation of these targets, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide
- N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]-2-[(diphenylmethyl)amino]acetamide
Uniqueness
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylsulfamoyl group and a prop-2-enamide moiety makes it particularly interesting for various applications .
Properties
IUPAC Name |
N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-6-13(16)14-12-8-11(7-9(2)10(12)3)19(17,18)15(4)5/h6-8H,1H2,2-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJAZHXPKJPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)C=C)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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